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Abstract
Caspase-8 (CASP8) is a critical initiator caspase that plays a central role in the regulation of

programmed cell death. As a key mediator of the extrinsic apoptosis pathway, it also functions

as a molecular switch governing necroptosis and pyroptosis. The ability to precisely manipulate

CASP8 expression through CRISPR/Cas9-mediated knockout provides a powerful tool for

investigating the intricate mechanisms of cell death signaling and for the development of novel

therapeutic strategies in areas such as oncology and inflammatory diseases. These application

notes provide a comprehensive guide, including detailed protocols, for the successful knockout

of CASP8 in mammalian cells.

Introduction
Caspase-8 is a cysteine-aspartic protease that, upon activation, initiates a cascade of

downstream effector caspases, leading to the execution phase of apoptosis. This process is

triggered by the engagement of death receptors, such as Fas and TNFR1, which leads to the

formation of the death-inducing signaling complex (DISC) and subsequent auto-catalytic

activation of pro-caspase-8.[1][2] Beyond its pro-apoptotic role, CASP8 is a key inhibitor of

necroptosis, a form of programmed necrosis, by cleaving and inactivating key necroptotic

proteins RIPK1 and RIPK3.[3] Furthermore, emerging evidence indicates a role for CASP8 in

regulating pyroptosis, an inflammatory form of cell death, by directly cleaving Gasdermin D

(GSDMD) or modulating inflammasome activation.[1][4]
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The multifaceted nature of CASP8 makes it a compelling target for research and drug

development. Dysregulation of CASP8 activity is implicated in various pathologies, including

cancer, autoimmune disorders, and neurodegenerative diseases. CRISPR/Cas9 technology

offers a precise and efficient method to create CASP8 knockout cell lines, enabling researchers

to dissect its function in specific cellular contexts and to screen for potential therapeutic

interventions.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of CASP8 in cell death signaling and the

general experimental workflow for generating a CASP8 knockout cell line.
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Caption: CASP8 Signaling Pathways in Cell Death.
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Caption: Experimental Workflow for CASP8 Knockout.
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Protocol 1: Design and Cloning of sgRNA for Human
CASP8

sgRNA Design:

Utilize online design tools such as GenScript's gRNA design tool or CHOPCHOP.[5]

Input the human CASP8 gene ID (Entrez Gene ID: 841).

Select sgRNA sequences targeting early exons to maximize the likelihood of generating a

loss-of-function mutation.

Choose sgRNAs with high on-target scores and low off-target scores.

Validated sgRNA Sequences (Human CASP8): Several sources provide pre-designed and

validated sgRNA sequences. For example, sequences designed by the Feng Zhang

laboratory are commercially available.[5] It is recommended to test at least two different

sgRNAs for each target gene.[5]

Oligonucleotide Synthesis:

Synthesize complementary oligonucleotides for the chosen sgRNA sequence with

appropriate overhangs for cloning into the selected vector (e.g., lentiCRISPR v2).

Vector Preparation:

Digest the sgRNA expression vector (e.g., lentiCRISPR v2, which also contains Cas9) with

a suitable restriction enzyme (e.g., BsmBI).

Dephosphorylate the linearized vector to prevent self-ligation.

Annealing and Ligation:

Anneal the complementary sgRNA oligonucleotides.

Ligate the annealed sgRNA duplex into the linearized vector.

Transformation and Verification:
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Transform the ligation product into competent E. coli.

Select colonies and isolate plasmid DNA.

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of CASP8 Knockout Cells
(HEK293T Example)

Cell Culture:

Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2

incubator.[6]

Lentiviral Production (Optional but Recommended for Hard-to-Transfect Cells):

Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging

plasmids (e.g., psPAX2 and pMD2.G).

Harvest the virus-containing supernatant 48-72 hours post-transfection.

Transfection/Transduction:

Transfection: On the day of transfection, seed HEK293T cells to be 70-80% confluent.

Transfect the cells with the CASP8 sgRNA-Cas9 plasmid using a suitable transfection

reagent according to the manufacturer's instructions.

Transduction: Transduce target cells with the harvested lentivirus in the presence of

polybrene (8 µg/mL).

Selection:

48 hours post-transfection/transduction, begin selection with an appropriate antibiotic

(e.g., puromycin for lentiCRISPR v2) at a pre-determined optimal concentration.

Continue selection for 3-5 days until non-transfected/transduced control cells are

eliminated.
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Single-Cell Cloning:

After selection, dilute the cell suspension to a concentration of a single cell per well in a

96-well plate.

Allow individual cells to grow into colonies.

Clonal Expansion:

Expand the single-cell derived colonies for further analysis.

Protocol 3: Validation of CASP8 Knockout
1. Genomic DNA Extraction and PCR Amplification:

Extract genomic DNA from both wild-type and potential knockout clones.

Design PCR primers flanking the sgRNA target site in the CASP8 gene.

Amplify the target region using PCR.

2. Assessment of Indel Formation:

Sanger Sequencing and ICE Analysis:

Purify the PCR products and send for Sanger sequencing.

Analyze the sequencing chromatograms using the Inference of CRISPR Edits (ICE) online

tool.[3][7][8][9] This tool compares the edited sequence to the wild-type sequence and

quantifies the percentage of insertions and deletions (indels), providing a "Knockout

Score".[7][8]

T7 Endonuclease I (T7E1) Assay:

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and

mutated DNA strands.

Digest the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.
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Analyze the digested products by gel electrophoresis. The presence of cleaved fragments

indicates successful editing.

3. Western Blot Analysis for CASP8 Protein Expression:

Prepare total protein lysates from wild-type and knockout clones.[10]

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

Probe the membrane with a primary antibody specific for CASP8.

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading

control.

A significant reduction or absence of the CASP8 protein band in the knockout clones

compared to the wild-type control confirms successful knockout at the protein level.[11]

Protocol 4: Functional Analysis of CASP8 Knockout
Cells
1. Cell Viability Assay (MTT Assay):

Seed an equal number of wild-type and CASP8 knockout cells into a 96-well plate.

At desired time points, add MTT solution to each well and incubate.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at 570 nm. A change in cell viability may be observed depending

on the cell type and culture conditions.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

Induce apoptosis in wild-type and CASP8 knockout cells using a known apoptosis inducer

(e.g., FasL or TRAIL).

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
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Analyze the stained cells by flow cytometry.[5][6]

CASP8 knockout cells are expected to show resistance to extrinsic apoptosis, indicated by a

lower percentage of Annexin V-positive cells compared to wild-type cells.[6]

Data Presentation
The following tables provide a structured summary of expected quantitative data from CASP8
knockout experiments.

Table 1: Quantification of CASP8 Knockout Efficiency

Validation Method
Parameter
Measured

Expected Result in
Knockout Clones

Reference

ICE Analysis Indel Percentage >90% [3][7][8]

Knockout Score >80% [7][8]

Western Blot CASP8 Protein Level
>80-99% reduction

compared to WT
[11]

Table 2: Functional Consequences of CASP8 Knockout

Assay
Parameter
Measured

Expected Outcome
in CASP8 KO vs.
WT

Reference

Apoptosis Assay
% of Apoptotic Cells

(Annexin V+)

Significantly lower

upon extrinsic

induction

Cell Viability Assay Cell Viability (%)

Increased resistance

to extrinsic apoptosis

inducers

[7]

Conclusion
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The CRISPR/Cas9 system provides a robust and efficient platform for the complete knockout of

the CASP8 gene. The protocols and application notes presented here offer a comprehensive

guide for researchers to successfully generate and validate CASP8 knockout cell lines. These

cellular models are invaluable for elucidating the complex roles of CASP8 in apoptosis,

necroptosis, and pyroptosis, and for the identification and validation of novel therapeutic targets

in a variety of diseases. Careful experimental design, including the use of appropriate controls

and thorough validation at both the genomic and proteomic levels, is crucial for obtaining

reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1575326#crispr-cas9-mediated-knockout-of-casp8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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